REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Cl:13][C:14]1[CH:24]=[CH:23][C:17]([O:18][CH2:19][C:20](Cl)=[O:21])=[CH:16][CH:15]=1.ClCCl.C(N(CC)CC)C>C1COCC1>[Br:12][C:9]1[CH:10]=[CH:11][C:2]([NH:1][C:20](=[O:21])[CH2:19][O:18][C:17]2[CH:23]=[CH:24][C:14]([Cl:13])=[CH:15][CH:16]=2)=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5]
|
Name
|
|
Quantity
|
3.03 mL
|
Type
|
reactant
|
Smiles
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NC1=C(C(=O)OC)C=C(C=C1)Br
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Name
|
|
Quantity
|
3.92 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OCC(=O)Cl)C=C1
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Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
5.32 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OCC(=O)Cl)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to form a suspension
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
reaction solution
|
Type
|
STIRRING
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Details
|
was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and saturated aqueous NH4Cl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)OC)C1)NC(COC1=CC=C(C=C1)Cl)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |